3-[2-(3-Formyl-4-hydroxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid
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Overview
Description
3-[2-(3-Formyl-4-hydroxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid is a complex organic compound with a unique structure that includes a formyl group, a hydroxyphenyl group, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Formyl-4-hydroxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid typically involves multiple steps. One common method includes the reaction of 3-formyl-4-hydroxybenzoic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-Formyl-4-hydroxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The hydrazinylidene moiety can be reduced to form hydrazine derivatives.
Substitution: The hydroxy group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction of the hydrazinylidene moiety produces hydrazine derivatives .
Scientific Research Applications
3-[2-(3-Formyl-4-hydroxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3-[2-(3-Formyl-4-hydroxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl and hydroxy groups can form hydrogen bonds with biological molecules, while the hydrazinylidene moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Formyl-4-hydroxybenzoic acid: Shares the formyl and hydroxy groups but lacks the hydrazinylidene moiety.
4-Formylphenylboronic acid: Contains a formyl group and a boronic acid moiety, used in different applications.
2,4-Disubstituted thiazoles: These compounds have similar structural features and are studied for their bioactive properties
Uniqueness
The uniqueness of 3-[2-(3-Formyl-4-hydroxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
827613-91-2 |
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Molecular Formula |
C14H10N2O5 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
5-[(3-formyl-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10N2O5/c17-7-8-5-9(1-3-12(8)18)15-16-10-2-4-13(19)11(6-10)14(20)21/h1-7,18-19H,(H,20,21) |
InChI Key |
ORUNHRKGOOISNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)O)C=O)O |
Origin of Product |
United States |
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